molecular formula C14H12N4 B7762609 2-Hydrazinyl-4-(naphthalen-2-yl)pyrimidine

2-Hydrazinyl-4-(naphthalen-2-yl)pyrimidine

Cat. No.: B7762609
M. Wt: 236.27 g/mol
InChI Key: BLODZMUIAVERDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-4-(naphthalen-2-yl)pyrimidine: is a heterocyclic compound that features a pyrimidine ring substituted with a hydrazinyl group at the second position and a naphthalen-2-yl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4-(naphthalen-2-yl)pyrimidine typically involves the nucleophilic aromatic substitution reaction of a pyrimidine derivative with a hydrazine derivative. One common method involves the reaction of 2-chloropyrimidine with hydrazine hydrate in the presence of a base such as sodium acetate. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydrazinyl group can undergo oxidation reactions to form azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide.

Major Products:

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Hydrazinyl-4-(naphthalen-2-yl)pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds

Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential pharmacophore for the development of new drugs. It has been investigated for its anticancer, antimicrobial, and antiviral activities. The hydrazinyl group is known to interact with various biological targets, making it a versatile scaffold for drug design.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(naphthalen-2-yl)pyrimidine in biological systems involves its interaction with nucleic acids and proteins. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzymatic activities or the disruption of cellular processes. The naphthalen-2-yl group enhances the compound’s ability to intercalate into DNA, further contributing to its biological activity.

Comparison with Similar Compounds

  • 2-Hydrazinyl-4-(phenyl)pyrimidine
  • 2-Hydrazinyl-4-(thienyl)pyrimidine
  • 2-Hydrazinyl-4-(pyridyl)pyrimidine

Comparison: Compared to its analogs, 2-Hydrazinyl-4-(naphthalen-2-yl)pyrimidine exhibits unique properties due to the presence of the naphthalen-2-yl group. This group enhances the compound’s ability to interact with aromatic systems, making it more effective in applications requiring strong π-π interactions. Additionally, the naphthalen-2-yl group increases the compound’s hydrophobicity, which can influence its solubility and bioavailability in biological systems.

Properties

IUPAC Name

(4-naphthalen-2-ylpyrimidin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c15-18-14-16-8-7-13(17-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,15H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLODZMUIAVERDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.